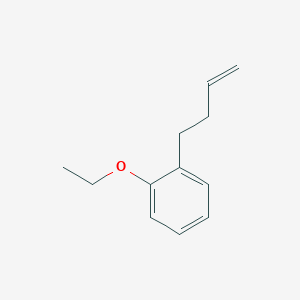

4-(2-Ethoxyphenyl)-1-butene

Description

4-(2-Ethoxyphenyl)-1-butene is an organic compound featuring a 1-butene backbone (CH₂=CHCH₂CH₂–) substituted at the terminal carbon (C4) with a 2-ethoxyphenyl group. The ethoxy (–OCH₂CH₃) moiety at the ortho position of the phenyl ring introduces moderate polarity and influences solubility, reactivity, and intermolecular interactions. The molecular formula is C₁₂H₁₆O (calculated molecular weight: ~176.26 g/mol). The compound’s structure combines aromatic π-electron systems with an alkene, rendering it useful in organic synthesis, particularly in Diels-Alder reactions or as a precursor for functionalized polymers. Its ethoxy group enhances solubility in moderately polar solvents compared to purely hydrocarbon analogs.

Properties

IUPAC Name |

1-but-3-enyl-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-5-8-11-9-6-7-10-12(11)13-4-2/h3,6-7,9-10H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXDEOTUBHXAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Ethoxyphenyl)-1-butene can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with a suitable alkene under basic conditions to form the desired product. The reaction typically requires a catalyst, such as a base like sodium hydroxide, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(2-Ethoxyphenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the ethoxy group, forming new derivatives.

Addition: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles, leading to the formation of saturated compounds.

Scientific Research Applications

4-(2-Ethoxyphenyl)-1-butene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic benefits.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-1-butene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, modulating their function and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Ethoxyphenyl)-1-butene with structurally related compounds from peer-reviewed and industrial sources, focusing on molecular properties, substituent effects, and applications.

4-(2-Carboethoxyphenyl)-1-butene

- Molecular Formula : C₁₃H₁₆O₂

- Molecular Weight : 204.27 g/mol

- Key Substituent : 2-Carboethoxyphenyl (–COOCH₂CH₃).

- Higher oxygen content (O₂ vs. O₁) reduces hydrophobicity, though the ester’s bulkiness may offset this effect. Applications: Likely used in polymer precursors or as a dienophile in cycloadditions due to electron-withdrawing ester effects.

4-(2-Biphenyl)-1-butene

- Molecular Formula : C₁₆H₁₆

- Molecular Weight : 208.30 g/mol

- LogP : 4.9 (indicating high hydrophobicity)

- Key Substituent : 2-Biphenyl.

- Comparison :

- The biphenyl group lacks oxygen, resulting in significantly higher hydrophobicity (LogP 4.9 vs. estimated ~3.5 for the ethoxyphenyl analog).

- Enhanced π-π stacking interactions make it suitable for materials science (e.g., liquid crystals) but less soluble in polar solvents.

- Reactivity: The absence of electron-donating groups reduces electrophilic substitution rates on the aromatic ring.

4-(1-Ethoxyethoxy)-1-butene

- CAS No.: 92827-20-8

- Key Substituent : 1-Ethoxyethoxy (–OCH₂CH₂OCH₂CH₃).

- Comparison: The ethoxyethoxy group introduces a flexible, branched ether chain, increasing steric hindrance and solubility in ethers/alcohols. Potential applications include surfactants or protective groups in synthetic chemistry. Reduced aromaticity compared to the ethoxyphenyl analog diminishes UV absorption and π-system reactivity.

Research Findings and Insights

- Substituent Impact on Reactivity :

- Solubility Trends :

- Thermal Stability :

- Compounds with aromatic rings (e.g., ethoxyphenyl, biphenyl) demonstrate higher thermal stability than aliphatic ethers like 4-(1-ethoxyethoxy)-1-butene .

Biological Activity

4-(2-Ethoxyphenyl)-1-butene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and a butene moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Molecular Formula: C12H16O

Molecular Weight: 192.25 g/mol

CAS Number: 951889-80-8

Chemical Reactions

This compound can undergo several chemical reactions, which include:

- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction: Reduction reactions can produce alcohols via lithium aluminum hydride or sodium borohydride.

- Substitution: The ethoxy group can be replaced by nucleophiles in substitution reactions.

- Addition Reactions: The double bond in the butene chain can react with halogens or hydrogen.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For instance, derivatives of this compound have been studied for their potential to inhibit cancer cell proliferation and exhibit antimicrobial activity.

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties. For example, studies have shown that certain derivatives can act as antiestrogens, which are crucial in the treatment of hormone-dependent tumors like breast cancer .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, indicating potential applications in developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2-Methoxyphenyl)-1-butene | Structure | Anticancer properties similar to this compound |

| 4-(2-Hydroxyphenyl)-1-butene | Structure | Exhibits different reactivity and potential estrogenic effects |

| 4-(2-Fluorophenyl)-1-butene | Structure | Unique electronic effects impacting biological activity |

The variations in the substituents on the phenyl ring significantly influence the biological activities of these compounds.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of this compound derivatives on breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, potentially making them candidates for further drug development .

Antimicrobial Efficacy Study

Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens. The findings demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.